Cas no 1782658-39-2 (1-(5-bromo-1H-indol-2-yl)propan-2-one)

1-(5-Bromo-1H-indol-2-yl)propan-2-one is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a 5-bromo substitution on the indole ring and a propan-2-one moiety at the 2-position, making it a versatile intermediate for further functionalization. The bromine atom enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of complex heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of indole-based bioactive molecules, including potential kinase inhibitors or serotonin receptor modulators. Its well-defined reactivity and stability under standard conditions make it a reliable building block for targeted synthetic applications.
1-(5-bromo-1H-indol-2-yl)propan-2-one structure
1782658-39-2 structure
Product Name:1-(5-bromo-1H-indol-2-yl)propan-2-one
CAS No:1782658-39-2
MF:C11H10BrNO
MW:252.10720205307
CID:6506991
PubChem ID:82623198
Update Time:2025-10-29

1-(5-bromo-1H-indol-2-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-1H-indol-2-yl)propan-2-one
    • 1782658-39-2
    • EN300-1921041
    • Inchi: 1S/C11H10BrNO/c1-7(14)4-10-6-8-5-9(12)2-3-11(8)13-10/h2-3,5-6,13H,4H2,1H3
    • InChI Key: AGSHGTOADDYCLD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(CC(C)=O)N2

Computed Properties

  • Exact Mass: 250.99458g/mol
  • Monoisotopic Mass: 250.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.9Ų

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Additional information on 1-(5-bromo-1H-indol-2-yl)propan-2-one

Professional Introduction to 1-(5-bromo-1H-indol-2-yl)propan-2-one (CAS No. 1782658-39-2)

1-(5-bromo-1H-indol-2-yl)propan-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular structure and potential biological activities. This compound, with the CAS number 1782658-39-2, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of a 5-bromo-1H-indol moiety in its framework suggests potential interactions with biological targets, making it a valuable scaffold for medicinal chemistry investigations.

The molecular formula of 1-(5-bromo-1H-indol-2-yl)propan-2-one is C11H9BrNO, reflecting its composition of carbon, hydrogen, bromine, and nitrogen atoms. The structural arrangement of these elements contributes to the compound's unique chemical properties and reactivity. In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological effects. The brominated indole ring in this compound enhances its potential as an intermediate in synthetic chemistry, enabling the development of more complex molecules.

One of the most compelling aspects of 1-(5-bromo-1H-indol-2-yl)propan-2-one is its potential application in the synthesis of bioactive molecules. The indole core is well-known for its role in various biological processes and has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent at the 5-position of the indole ring further modulates these properties, making it an attractive candidate for drug discovery programs.

Recent research has highlighted the importance of indole derivatives in the development of targeted therapies. For instance, studies have demonstrated that certain indole-based compounds can selectively inhibit specific enzymes or receptors involved in disease pathways. The structural flexibility of 1-(5-bromo-1H-indol-2-yl)propan-2-one allows for modifications that can fine-tune its biological activity, making it a versatile tool for medicinal chemists.

The synthesis of 1-(5-bromo-1H-indol-2-yl)propan-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's potential.

In addition to its pharmaceutical applications, 1-(5-bromo-1H-indol-2-yl)propan-2-one has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. The bromine atom can serve as a handle for further functionalization, allowing for the creation of novel materials with tailored properties.

The growing body of research on indole derivatives underscores their significance in modern chemistry. By leveraging the structural features of compounds like 1-(5-bromo-1H-indol-2-yl)propan-2-one, scientists can develop innovative solutions to complex biological challenges. The compound's versatility as a scaffold for drug design and material development highlights its importance in both academic and industrial settings.

The future prospects for 1-(5-bromo-1H-indol-2-yl)propan-2-one are promising, with ongoing studies exploring its mechanisms of action and potential therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking its full potential. As research continues to evolve, this compound is likely to play a pivotal role in shaping the next generation of pharmaceuticals and advanced materials.

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